molecular formula C7H10F2O B12978159 (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol

Cat. No.: B12978159
M. Wt: 148.15 g/mol
InChI Key: JTORYPCPIUVBFB-UHFFFAOYSA-N
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Description

(1,1-Difluorospiro[23]hexan-5-yl)methanol is a chemical compound characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The spirocyclic structure may also contribute to its unique biological activity by affecting its three-dimensional conformation and interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
  • (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol
  • (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride

Uniqueness

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol is unique due to its specific combination of a spirocyclic structure and the presence of fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The hydroxyl group in this compound also provides a site for further chemical modifications, enhancing its versatility as a synthetic intermediate.

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

(2,2-difluorospiro[2.3]hexan-5-yl)methanol

InChI

InChI=1S/C7H10F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2

InChI Key

JTORYPCPIUVBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2(F)F)CO

Origin of Product

United States

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